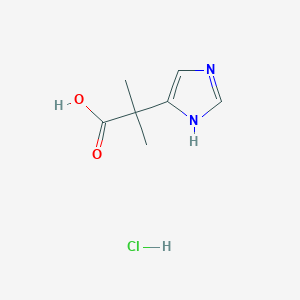![molecular formula C16H14N2O2S2 B2582964 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate CAS No. 1396843-49-4](/img/structure/B2582964.png)
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate” is a benzothiazole-based compound . Benzothiazole derivatives have been synthesized through various synthetic pathways and have shown potential in vitro and in vivo activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has demonstrated the synthesis and evaluation of various derivatives of azetidinones and thiazolidinones for their antimicrobial and antifungal properties. For instance, Patel and Patel (2017) synthesized analogues that showed significant activity against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, and fungal species including Candida albicans and Aspergillus niger, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017). Similarly, compounds with benzothiazole-substituted β-lactam structures were synthesized by Alborz et al. (2018), showing moderate antimicrobial activities and highlighting the role of methoxyphenyl or ethoxyphenyl groups in enhancing antimalarial potency (Alborz et al., 2018).
Analgesic and Anti-inflammatory Properties
The synthesis of novel azetidinones has been reported with analgesic and anti-inflammatory activities. Chhajed and Upasani (2016) described the synthesis of compounds that showed significant analgesic and anti-inflammatory effects, comparing favorably with the standard drug nimesulide, indicating their potential as therapeutic agents (Chhajed & Upasani, 2016).
Anticancer Agents
There's ongoing research into the development of benzothiazole derivatives as anticancer agents, with studies indicating that specific substitutions on the benzothiazole scaffold can significantly modulate antitumor properties. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their anticancer activity, revealing the potential of these compounds as therapeutic agents against various cancer cell lines (Osmaniye et al., 2018).
Antidiabetic and Renoprotective Activities
Abeed, Youssef, and Hegazy (2017) reported on the synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives, evaluating them for antihyperglycemic and renoprotective activities. Their findings highlighted compounds with significant anti-diabetic potency and renoprotective activity, underscoring the therapeutic potential of these derivatives (Abeed, Youssef, & Hegazy, 2017).
Mechanism of Action
The mechanism of action of benzothiazole derivatives has been studied in the context of anti-tubercular activity. They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c19-15(8-12-4-3-7-21-12)20-11-9-18(10-11)16-17-13-5-1-2-6-14(13)22-16/h1-7,11H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFQNAXBCWMJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



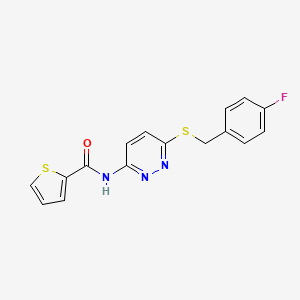

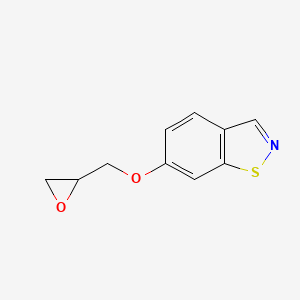
![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2582888.png)
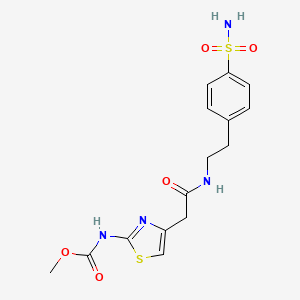
![[2-(2-Butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2582892.png)
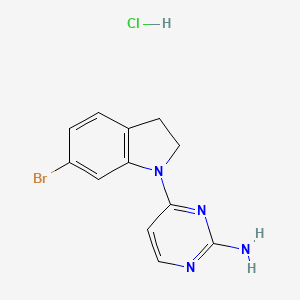
![benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate](/img/structure/B2582898.png)
![5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2582899.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2582902.png)
